Ertapenem Dimer Amide Impurity

通常有库存

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

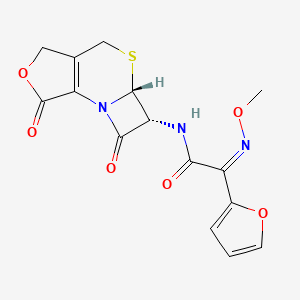

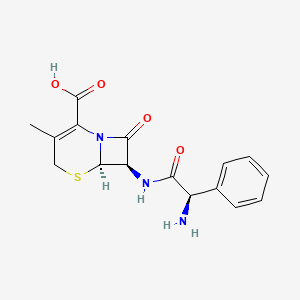

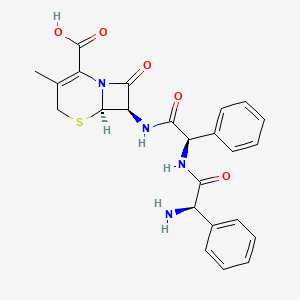

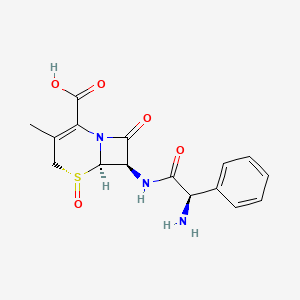

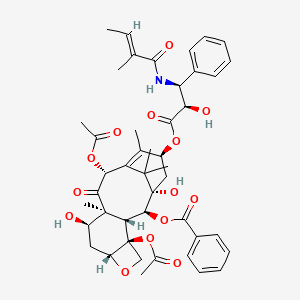

Ertapenem Dimer Amide Impurity is an impurity of Ertapenem , a carbapenem antibiotic . It has been identified using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method . This method was capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .

Molecular Structure Analysis

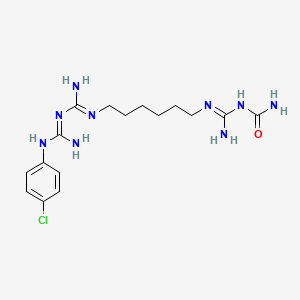

The chemical name of Ertapenem Dimer Amide Impurity is (4R,5S,6S)-3- (((3S,5S)-5- ((3-Carboxyphenyl)carbamoyl)-1- ((4R,5S,6S)-3- (((3S,5S)-5- ((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carbonyl)pyrrolidin-3-yl)thio)-6- (®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid .科研应用

Analytical Method Development and Validation

- Jadhav et al. (2020) developed a mass spectrometer compatible, reverse-phase high-performance liquid chromatography (HPLC-MS) method for resolving impurities in Ertapenem, including eight dimer impurities and two dehydrated dimers. This method offered enhanced sensitivity and selectivity, critical for impurity profiling in pharmaceutical research (Jadhav et al., 2020).

- Sajonz et al. (2001) focused on the preparation, isolation, and characterization of dimeric degradation products of Ertapenem. They developed selective degradation procedures, critical for understanding the drug's degradation process, and isolated the degradates using preparative HPLC (Sajonz et al., 2001).

Pharmacokinetics and Pharmacodynamics

- Majumdar et al. (2002) studied the pharmacokinetics of Ertapenem in healthy volunteers, focusing on plasma and urine concentrations, which is essential for understanding drug distribution and metabolism (Majumdar et al., 2002).

- Zhou et al. (2014) conducted a study on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections, providing insights into its efficacy and renal disposition in a real-world clinical setting (Zhou et al., 2014).

Methodological Challenges

- Sajonz et al. (2006) addressed the challenges in developing and validating an analytical method for Ertapenem, an unstable active pharmaceutical ingredient. This study highlights the difficulties in analyzing impurities and degradates in unstable compounds (Sajonz et al., 2006).

Clinical Applications and Efficacy

- Itani et al. (2006) compared Ertapenem with cefotetan for prophylaxis in elective colorectal surgery, providing data on its clinical efficacy and safety (Itani et al., 2006).

性质

CAS 编号 |

1199797-42-6 |

|---|---|

产品名称 |

Ertapenem Dimer Amide Impurity |

分子式 |

C44H50N6O14S2 |

分子量 |

951.05 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Ertapenem Dimer III; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

N,N'-Desethylene-N,N'-diformyl Levofloxacin

151377-74-1

Famciclovir impurity 5

183475-21-0

Itraconazole impurity F

89848-51-1

Itraconazole Impurity D

89848-49-7

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)